3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide
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Overview
Description
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a cyano group
Scientific Research Applications
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran derivatives, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It can be inferred from the known activities of benzofuran derivatives that this compound may interact with its targets to modulate their function, leading to its observed biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that this compound likely affects multiple pathways .
Result of Action
Given the known biological activities of benzofuran derivatives, it can be inferred that this compound likely exerts its effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. This compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, it interacts with sigma receptors, which are involved in modulating neurotransmitter release and cell survival . The nature of these interactions is primarily inhibitory, leading to the suppression of enzyme activity and alteration of cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . It also affects cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of topoisomerase I, preventing the enzyme from cleaving and re-ligating DNA strands . This binding interaction leads to the accumulation of DNA breaks and subsequent cell death. Additionally, the compound inhibits sigma receptors, which modulate ion channels and neurotransmitter release, thereby affecting neuronal signaling and cell survival . The compound also induces changes in gene expression by activating transcription factors involved in stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis . In in vitro studies, the compound has shown consistent activity over several days, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are evident, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also influences its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, it interacts with membrane transporters, such as the ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . These interactions influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential . Additionally, it is found in the nucleus, where it interacts with DNA and inhibits topoisomerase I activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. One common method involves the cyclization of salicylaldehyde with ethyl chloroacetate to form the benzofuran ring . The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester . These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and the ability to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrogen atoms on the benzofuran and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used for its biological activities.
Uniqueness
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is unique due to its combination of benzofuran and pyrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c23-12-17(22(24)27)10-18-14-26(13-15-6-2-1-3-7-15)25-21(18)20-11-16-8-4-5-9-19(16)28-20/h1-11,14H,13H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUJDCQRPEJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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